molecular formula C10H8BrNO2 B1270973 5-bromo-1-ethyl-1H-indole-2,3-dione CAS No. 69736-76-1

5-bromo-1-ethyl-1H-indole-2,3-dione

Cat. No.: B1270973
CAS No.: 69736-76-1
M. Wt: 254.08 g/mol
InChI Key: HKVOCQYGIYOURF-UHFFFAOYSA-N
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Description

5-bromo-1-ethyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

5-bromo-1-ethyl-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, this compound has been found to interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . This inhibition can lead to reduced expression of pro-inflammatory genes and decreased production of inflammatory cytokines. Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can bind to the active site of certain enzymes, thereby inhibiting their activity and preventing the progression of biochemical reactions . Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained anti-cancer activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, this compound can induce toxicity and adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic pathways can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, thereby impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can accumulate in the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, the compound can localize to the mitochondria, affecting mitochondrial function and cellular energy metabolism .

Preparation Methods

Chemical Reactions Analysis

5-bromo-1-ethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Properties

IUPAC Name

5-bromo-1-ethylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-2-12-8-4-3-6(11)5-7(8)9(13)10(12)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVOCQYGIYOURF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364458
Record name 5-bromo-1-ethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69736-76-1
Record name 5-bromo-1-ethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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